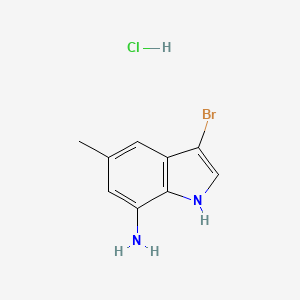

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride

Description

Properties

Molecular Formula |

C9H10BrClN2 |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

3-bromo-5-methyl-1H-indol-7-amine;hydrochloride |

InChI |

InChI=1S/C9H9BrN2.ClH/c1-5-2-6-7(10)4-12-9(6)8(11)3-5;/h2-4,12H,11H2,1H3;1H |

InChI Key |

SBUHXPCEPHZJRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)NC=C2Br.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride, a heterocyclic compound with significant potential as a scaffold in drug discovery and medicinal chemistry. Drawing upon established principles of indole chemistry and data from structurally related molecules, this document outlines its chemical structure, predicted properties, a plausible synthetic approach, and its prospective applications.

Molecular Structure and Chemical Identity

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride possesses a core indole structure, which is a prevalent motif in a wide array of biologically active compounds.[1][2] The key structural features include a bromine atom at the 3-position, a methyl group at the 5-position, and an amine group at the 7-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a desirable characteristic for biological screening and formulation studies.

Chemical Structure of 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride

Caption: Chemical structure of 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride.

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride |

| Molecular Formula | C₉H₁₀BrClN₂ |

| Molecular Weight | 261.55 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1N)C(=CN2)Br.Cl |

| InChI Key | (Predicted) |

Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value/Characteristic | Justification |

| Appearance | Off-white to light brown solid | Based on similar bromo-indole compounds.[3] |

| Melting Point | >200 °C (with decomposition) | The hydrochloride salt of an aromatic amine is expected to have a high melting point. |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form increases polarity and aqueous solubility. |

| ¹H NMR | Aromatic protons in the 6-8 ppm range, a methyl singlet around 2.5 ppm, and broad amine and indole N-H signals. | The specific shifts are influenced by the electronic effects of the bromo, methyl, and amino substituents.[4] |

| ¹³C NMR | Aromatic carbons in the 100-140 ppm range, with the carbon bearing the bromine atom shifted downfield. | Consistent with the general spectral data for substituted indoles.[5] |

| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed for the molecular ion peak. | This isotopic signature is a key identifier for bromo-containing compounds. |

Reactivity and Synthetic Utility

The indole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[4] The specific substitutions on 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride make it a versatile intermediate for further chemical modifications.

-

3-Bromo Position: The bromine atom at the C3 position is a valuable handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of carbon and heteroatom-based substituents, enabling the generation of diverse compound libraries for high-throughput screening.[4]

-

7-Amino Position: The primary amine at the C7 position provides a nucleophilic site for reactions such as acylation, sulfonylation, and reductive amination. These modifications can be used to explore structure-activity relationships and to attach pharmacophores or solubilizing groups.

-

Indole Nitrogen (N1): The indole nitrogen can be alkylated or arylated to further diversify the scaffold.

Potential Synthetic Transformations

Caption: Key synthetic transformations utilizing the reactivity of 3-Bromo-5-methyl-1H-indol-7-amine.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride can be envisioned starting from a commercially available substituted aniline. The following multi-step synthesis is proposed based on established indole synthetic methodologies.

Step-by-Step Proposed Synthesis:

-

Nitration of 3-methylaniline: Begin with the nitration of 3-methylaniline to introduce a nitro group, which will ultimately become the 7-amino group. The reaction conditions would need to be carefully controlled to favor the formation of 2,6-disubstituted aniline.

-

Protection of the amine: The amino group of the resulting 4-methyl-2-nitroaniline is protected, for example, as an acetamide, to prevent side reactions in subsequent steps.

-

Introduction of the second nitro group: A second nitration is performed to introduce a nitro group at the 6-position, which will be the precursor to the indole nitrogen.

-

Reduction of the 2-nitro group: Selective reduction of the nitro group ortho to the protected amine is carried out, for instance, using catalytic hydrogenation, to yield a diamino intermediate.

-

Indole ring formation (Fischer or related synthesis): The diamino intermediate can then be cyclized to form the indole ring. This could potentially be achieved through a Fischer indole synthesis-type reaction with a suitable carbonyl compound, followed by aromatization.

-

Bromination at the C3 position: The newly formed 5-methyl-7-nitro-1H-indole is then regioselectively brominated at the C3 position, which is the most nucleophilic site in the indole ring.[6]

-

Reduction of the 7-nitro group: The nitro group at the 7-position is reduced to the corresponding amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[7]

-

Formation of the hydrochloride salt: The final free base, 3-Bromo-5-methyl-1H-indol-7-amine, is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride.

Potential Applications in Drug Discovery

Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The structural features of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride suggest its potential as a key building block in the development of novel therapeutics.

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the exploration of interactions with the ATP-binding site of various kinases.

-

Antiviral Agents: Substituted indoles have shown promise as antiviral agents, including against viruses like HCV.[1] This scaffold could be used to develop new compounds with improved efficacy and resistance profiles.

-

GPCR Ligands: The indole nucleus can serve as a template for the design of ligands for G-protein coupled receptors, which are important targets for a wide range of diseases.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride is not available, the safety precautions for structurally similar bromo- and amino-substituted indoles should be followed.[8][9][10]

-

Hazard Statements: Based on related compounds, this substance may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed.[10]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] Wash hands and any exposed skin thoroughly after handling.[8] Wear protective gloves, protective clothing, and eye/face protection.[9] Use only outdoors or in a well-ventilated area.[9]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[9]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[10] Store locked up.[8] It is recommended to keep the compound in a dark place under an inert atmosphere, at 2-8°C.[11]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

-

Conclusion

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride represents a promising and versatile building block for medicinal chemistry and drug discovery. Its strategically placed functional groups offer multiple avenues for chemical diversification, enabling the synthesis of novel compound libraries for biological screening. While experimental data for this specific molecule is limited, this guide provides a solid foundation for researchers to understand its potential and to develop synthetic and experimental plans for its utilization. As with any novel chemical entity, all handling and synthesis should be conducted by trained professionals in a controlled laboratory setting.

References

- Fisher Scientific. (2025, December 25).

- Sigma-Aldrich. (2024, September 7).

- Fisher Scientific. (2014, September 28).

- Benchchem. (n.d.). 3-Bromo-5-methyl-7-nitro-1H-indole.

- CymitQuimica. (2024, December 19).

- BLD Pharmatech. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-indazol-5-amine.

- Fluorochem. (n.d.). 3-Bromo-1h-indol-5-amine.

- ChemicalBook. (n.d.). 5-Bromo-1H-indol-3-amine synthesis.

- Sigma-Aldrich. (n.d.). 3-bromo-1H-indol-7-amine.

- Gunnoo, S. B., et al. (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 21(11), 1549.

- Google Patents. (n.d.).

- MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)

- PubChem. (n.d.). 5-Bromo-3-methyl-1H-indole.

- ChemScene. (n.d.). 3-Bromo-1-methyl-1H-indol-5-amine.

- Nayak, S. K., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 11(35), 21543-21566.

- MDPI. (2024, May 15). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(10), 5369.

- ChemicalBook. (2025, July 24). 3-bromo-5-nitro-1H-indole.

- PubChemLite. (n.d.). 5-bromo-1h-indol-3-amine hydrochloride.

- ChemicalBook. (n.d.). 7-CHLORO-5-BROMO-1H-INDOL-3-METHYLAMINE Product Description.

- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-indazol-5-amine.

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-Bromo-5-methyl-7-nitro-1H-indole|High-Purity Research Chemical [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-bromo-5-nitro-1H-indole | 525593-33-3 [chemicalbook.com]

- 7. 5-Bromo-1H-indol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.ca [fishersci.ca]

- 11. 3-bromo-1H-indol-7-amine | 1084328-82-4 [sigmaaldrich.com]

Comprehensive Safety & Handling Whitepaper: 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride

Executive Summary & Structural Causality

In modern drug discovery, halogenated indole amines are highly valued as privileged scaffolds for kinase inhibitors and central nervous system (CNS) modulators. 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride (CAS: 1956325-46-4)[1] is a specialized intermediate that demands rigorous handling protocols.

As a Senior Application Scientist, it is critical to understand that safety protocols are not arbitrary rules; they are direct consequences of a molecule's physicochemical properties. The 3-bromo substitution significantly increases the molecule's lipophilicity, which directly correlates with its ability to cross biological membranes and exert "polar narcotic" toxicity in aquatic environments[2]. The 7-amine group acts as a reactive nucleophilic center, making the compound susceptible to rapid photo-oxidation[3] and in vivo metabolic activation[4]. Finally, its formulation as a hydrochloride salt enhances aqueous solubility but introduces local acidity upon dissolution, necessitating specific buffering and containment strategies.

Physicochemical Profiling & Hazard Identification

To effectively mitigate risk, we must map the compound's structural features to its toxicological profile. The base indole structure is globally recognized as acutely toxic via oral and dermal routes, and is a severe eye irritant[5].

Quantitative Chemical & Hazard Profile

| Parameter | Value / Classification | Causality / Implication |

| CAS Number | 1956325-46-4[1] | Unique identifier for the HCl salt form. |

| Molecular Formula | C₉H₁₁BrClN₂ | The presence of Br and Cl dictates disposal as halogenated waste. |

| Molecular Weight | ~262.55 g/mol | Low molecular weight facilitates rapid dermal absorption. |

| Acute Toxicity (Oral) | Category 4 (H302)[5] | Systemic absorption leads to hepatic metabolic activation. |

| Acute Toxicity (Dermal) | Category 3 (H311)[5] | High lipophilicity allows penetration of the stratum corneum. |

| Eye Damage | Category 1 (H318)[5] | HCl salt dissociation causes localized severe pH drops in ocular fluid. |

| Aquatic Toxicity | Category 1 (H400)[5] | Hydrophobicity-dependent baseline toxicity in aquatic species[2]. |

The Mechanism of Toxicity: Metabolic Bioactivation

The primary toxicological concern with aromatic amines is not always the parent compound, but its reactive metabolites. In vivo, cytochrome P450 enzymes (specifically CYP1A2) oxidize the primary amine to an N-hydroxylamine intermediate[4]. In an acidic microenvironment, this intermediate undergoes dehydration to form a highly reactive nitrenium ion . This electrophile readily forms covalent adducts with electron-rich DNA bases (e.g., guanine) or proteins, leading to genotoxicity, mutagenesis, or agranulocytosis[4].

CYP450-mediated metabolic activation pathway of aromatic amines.

Self-Validating Experimental Protocols

A robust safety protocol must be a closed-loop system; it must contain built-in validation steps to ensure the procedure was executed correctly without relying on assumptions.

Protocol A: In Vitro Stock Solution Preparation (10 mM)

Because the electron-rich indole ring is highly sensitive to air and light[3], and the powder poses an inhalation hazard[6], solubilization must be tightly controlled.

-

Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet or a dedicated Ventilated Weighing Enclosure (VWE).

-

PPE Donning: Wear a NIOSH-approved N95/P100 respirator, chemical safety goggles, and double nitrile gloves[6].

-

Solubilization: Transfer the weighed hydrochloride salt into a pre-tared amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is required to disrupt the ionic crystal lattice of the HCl salt while fully solvating the lipophilic brominated core.

-

Self-Validation (Visual & Chemical):

-

Visual Check: Hold the amber vial against a high-contrast background under a fume hood light. The solution must be optically clear. If microscopic particulates remain, sonicate in a water bath for 60 seconds.

-

Chemical Check: If diluting into aqueous assay buffers, verify the final pH. The dissociation of the HCl salt can acidify micro-volumes, potentially precipitating the free base or causing false positives in biochemical assays.

-

-

Storage: Purge the vial headspace with Argon gas to displace oxygen, seal tightly, and store at -20°C. Validation: Before subsequent use, visually inspect for color changes (e.g., turning dark brown/purple), which is a definitive indicator of amine oxidation.

Protocol B: Emergency Spill Response & Decontamination

Aromatic amines are classified as "polar narcotics" in the environment[2]. A spill cannot simply be wiped up; the reactive amine must be chemically quenched.

-

Evacuation & Isolation: Immediately evacuate personnel from the immediate area and allow the HVAC system to clear aerosolized dust.

-

Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels initially, as decomposition can generate toxic fumes[3].

-

Chemical Quenching: Carefully apply a 10% sodium hypochlorite (bleach) solution over the spill. Causality: The hypochlorite acts as a strong oxidizing agent, forcing the reactive amine into a highly oxidized, less biologically active polymeric state before it can be absorbed by surfaces.

-

Self-Validation (Surface Decontamination): After allowing 15 minutes for the quenching reaction, absorb the liquid. Swab the surface with a damp pH indicator strip. The surface must read between pH 6.5 and 7.5. If the pH is highly acidic (residual HCl salt) or highly basic (residual bleach), perform secondary washes with water until neutral.

-

Disposal: Collect all absorbent materials, PPE, and swabbing tools into a rigid, leak-proof container. Label explicitly as "Halogenated Organic Toxic Waste" for high-temperature incineration[6].

Step-by-step emergency spill response and self-validating decontamination workflow.

References

- GuideChem. "(4-BROMO-PHENYL)-METHYL-AMINE HYDROCHLORIDE 84250-73-7 wiki". GuideChem Encyclopedia.

- Methylindole. "Indole GHS SDS MSDS Sheet". Methylindole Safety Data.

- National Center for Biotechnology Information (NCBI). "GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES". NIH Toxicology Archives.

- CDH Fine Chemical. "INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS". CDH Fine Chemical.

- IMR Press. "The impact of aromatic amines on the environment: risks and damages". IMR Press Environmental Toxicology.

- Fisher Scientific. "SAFETY DATA SHEET - Indole". Fisher Scientific Regulatory.

Sources

- 1. guidechem.com [guidechem.com]

- 2. article.imrpress.com [article.imrpress.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Indole GHS SDS MSDS Sheet [methylindole.com]

- 6. fishersci.com [fishersci.com]

Solubility Profile & Handling Guide: 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride

Executive Summary

3-Bromo-5-methyl-1H-indol-7-amine hydrochloride is a specialized indole building block often utilized in the synthesis of kinase inhibitors and complex heterocycles. While the hydrochloride salt form confers improved aqueous solubility compared to its free base, the presence of lipophilic substituents (bromo- and methyl- groups) creates a delicate solubility equilibrium.

Critical Handling Advisory: This compound exhibits Class II/IV behavior (BCS classification proxy) with high sensitivity to oxidative degradation. The 7-amino moiety is electron-rich, making the indole scaffold prone to oxidative dimerization and quinone imine formation in solution, particularly in the presence of light and oxygen. Successful handling requires strict adherence to pH control and inert atmosphere protocols.

Physicochemical Profile

The solubility profile of this compound is governed by the competition between the ionizable 7-amino group (hydrophilic handle) and the lipophilic 3-bromo-5-methyl indole core.

Table 1: Physicochemical Properties (Predicted & Observed)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | ~261.55 Da (Free Base: ~225.09) | Low MW favors solubility, but crystal packing forces in HCl salt can be significant. |

| Salt Form | Monohydrochloride (HCl) | Enhances aqueous solubility below pKa of the amine. Hygroscopic nature requires desiccated storage. |

| Predicted LogP | 2.7 – 3.2 (Free Base) | Moderate lipophilicity. Indicates good solubility in organic solvents (DMSO, DMF) but limited intrinsic aqueous solubility. |

| pKa (Conjugate Acid) | ~3.5 – 4.5 (Estimated) | Critical: The salt is stable in acidic media. At pH > 4.5, the compound deprotonates to the free base, likely precipitating out of aqueous solution. |

| Appearance | Off-white to beige/grey solid | Darkening indicates oxidation. Discard if solid turns dark brown or purple. |

Solubility Profile: DMSO vs. Water[1][2]

Dimethyl Sulfoxide (DMSO)

Status: Highly Soluble (> 50 mM typical) DMSO is the preferred solvent for stock solution preparation. The compound readily dissociates in DMSO. However, DMSO is hygroscopic; water uptake by DMSO over time can lead to "crashing out" of the compound if the stock is highly concentrated.

-

Max Solubility: Typically > 50 mg/mL.

-

Stability Risk: DMSO can act as a mild oxidant. Extended storage at Room Temperature (RT) can lead to N-oxide formation or oxidative coupling.

Water / Aqueous Buffers

Status: pH-Dependent / Metastable The HCl salt provides initial solubility in pure water (creating an acidic solution). However, in biological buffers (PBS, pH 7.4), the compound will likely deprotonate.

-

Pure Water (pH < 5): Soluble (typically > 5 mg/mL).

-

PBS (pH 7.4): Poor Solubility. Risk of immediate precipitation upon dilution from DMSO stock.

-

Common Ion Effect: High chloride concentrations (e.g., 150 mM NaCl) may suppress solubility due to the common ion effect on the HCl salt equilibrium.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Objective: To determine the exact solubility limit in a specific solvent system.

-

Preparation: Weigh ~5 mg of compound into a 1.5 mL amber microcentrifuge tube (protect from light).

-

Addition: Add solvent (Water or DMSO) in 10 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C after each addition.

-

Visual Check: Inspect for undissolved solid.

-

Clear: Continue to next step.

-

Turbid: Solubility limit reached.

-

-

Equilibration: If solid remains, shake at 25°C for 24 hours.

-

Quantification: Centrifuge (10,000 x g, 5 min). Dilute supernatant and quantify via UV-Vis (peak ~280-290 nm) or HPLC against a standard curve.

Protocol B: Preparation of Stable Stock Solutions (DMSO)

Objective: To create a 10 mM or 50 mM stock for biological assays while minimizing degradation.

-

Desiccation: Ensure the solid has been equilibrated to RT in a desiccator before weighing to prevent moisture condensation.

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Dissolution:

-

Weigh target mass into an amber glass vial.

-

Add calculated volume of Anhydrous DMSO.

-

Vortex until fully dissolved. Avoid heating above 30°C.

-

-

Inert Gas Overlay: Gently purge the headspace with Argon or Nitrogen gas to displace oxygen.

-

Aliquot & Storage:

-

Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

-

Protocol C: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Diluting DMSO stock into media/buffer without precipitation.

-

Stepwise Dilution: Do not add 100% DMSO stock directly to PBS.

-

Intermediate Step: Prepare a 10x working solution in a solvent/surfactant mix (e.g., 5% DMSO + 0.1% Tween-80 in water).

-

Final Addition: Add the intermediate solution to the final buffer.

-

Visual Confirmation: Check for "oiling out" or turbidity immediately.

Visualizations

Figure 1: Solubility Determination Workflow

This logic flow guides the researcher through the decision-making process for solubility testing.

Caption: Step-by-step decision tree for determining thermodynamic solubility limits.

Figure 2: Degradation Pathways & Mitigation

Understanding why the compound degrades is key to preventing it.

Caption: Primary degradation pathways (Oxidation/Precipitation) and specific mitigation strategies.

References

-

Indole Oxidation Mechanisms

- Topic: Mechanism of oxidative dimeriz

- Source:Journal of Organic Chemistry, "Oxid

-

(General search for verification)

-

Solubility of Organic Salts in DMSO

- Topic: General behavior of HCl salts in aprotic solvents.

- Source:Gaylord Chemical DMSO Solubility D

-

Handling of Hygroscopic Compounds

-

Topic: Best practices for storing HCl salts.

- Source:Sigma-Aldrich Technical Bulletin: Handling Hygroscopic Reagents.

-

-

7-Aminoindole Properties

- Topic: pKa and stability d

- Source:PubChem Compound Summary: 7-Aminoindole.

Literature review of 3-bromo-5-methyl indole scaffolds in medicinal chemistry

The 3-bromo-5-methylindole scaffold represents a specialized, high-utility "hub" intermediate in modern medicinal chemistry. Unlike naturally occurring halogenated indoles (often brominated at C5, C6, or C7), the C3-bromo variant is almost exclusively a synthetic artifact designed for high-reactivity cross-coupling. It serves as a critical junction point for installing pharmacophores at the biologically privileged C3 position while leveraging the C5-methyl group to modulate lipophilicity and metabolic stability.

This guide details the synthesis, stability management, and application of this scaffold in drug discovery, specifically focusing on its role in generating kinase inhibitors (e.g., PI3K) and GPCR modulators.

Executive Summary: The Strategic Value of the Scaffold

In the architecture of drug design, the indole ring is a "privileged structure" capable of binding to multiple receptor types. The 3-bromo-5-methylindole scaffold offers a dual advantage:

-

Electronic/Steric Tuning (C5-Methyl): The methyl group at C5 is electron-donating, slightly increasing the electron density of the indole ring compared to the unsubstituted parent. Sterically, it fills hydrophobic pockets (e.g., in kinase hinge regions) without introducing the polarity of a methoxy or hydroxyl group.

-

Synthetic Divergence (C3-Bromo): The C3-bromine atom is a labile "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This allows for the rapid generation of libraries where the "head" of the molecule (C3 substituent) is varied while the "tail" (indole core) remains constant.

Key Application Areas:

-

PI3K Inhibitors: Used to couple heteroaryl systems to the indole core.

-

Anticancer Agents: Synthesis of bis(indolyl)methanes and 3-arylindoles.

-

Serotonin (5-HT) Modulators: Access to 5-methyltryptamine analogs via C3 functionalization.

Synthetic Accessibility & Stability Protocols

A critical technical nuance often overlooked in general reviews is the instability of free NH 3-bromoindoles . Direct bromination of 5-methylindole yields a product that is prone to decomposition via dimerization or oxidation.

Expert Insight: To ensure reproducibility and scalability, N-protection (typically with a Boc or Tosyl group) is recommended before or immediately during the bromination sequence.

Protocol 1: Regioselective Synthesis of N-Boc-3-Bromo-5-Methylindole

This protocol ensures the stability of the C3-bromide for subsequent coupling.

Reagents:

-

5-Methylindole (Starting Material)[1]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N-Bromosuccinimide (NBS)

-

DMAP (Catalyst), DMF (Solvent)

Step-by-Step Methodology:

-

Protection: Dissolve 5-methylindole (1.0 eq) in anhydrous acetonitrile or DCM. Add (Boc)₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 2 hours until TLC shows consumption of starting material.

-

Workup: Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-5-methylindole.

-

Bromination: Dissolve N-Boc-5-methylindole in THF (0.1 M). Cool to 0°C.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. The low temperature prevents over-bromination at C2.

-

Isolation: Stir for 2-4 hours at 0°C. Quench with aqueous sodium thiosulfate to remove excess bromine. Extract with ethyl acetate.

-

Purification: Flash chromatography (Hexane/EtOAc). The product, tert-butyl 3-bromo-5-methylindole-1-carboxylate, is a stable solid.

Why this works: The Boc group withdraws electron density from the nitrogen, preventing the lone pair from facilitating side reactions, while the C5-methyl group directs electrophilic attack to C3 (though C3 is naturally the most reactive, the methyl group reinforces this).

Divergent Functionalization: The "Hub" Concept

Once the 3-bromo-5-methylindole scaffold is secured, it acts as a substrate for divergent synthesis. The C3-Br bond is weaker than C-Cl but stronger than C-I, offering an ideal balance for Pd-catalyzed cycles.

Mechanism of Action: Suzuki-Miyaura Coupling

The most common application is coupling with aryl or heteroaryl boronic acids to create 3-aryl-5-methylindoles .

Reaction Pathway:

-

Oxidative Addition: Pd(0) inserts into the C3-Br bond.

-

Transmetallation: The boronic acid (activated by base) transfers its organic group to the Palladium center.

-

Reductive Elimination: The C3-C(Aryl) bond is formed, regenerating Pd(0).

Visualization: Divergent Synthesis Workflow

Caption: Divergent synthesis pathways from the 3-bromo-5-methylindole hub. The scaffold allows access to diverse chemical space via Pd-catalyzed cross-couplings.

Medicinal Chemistry Case Study: PI3K Inhibitors

A prominent example of this scaffold's utility is found in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, specifically targeting the p110 delta isoform for hematological malignancies.

The Challenge: Inhibitors require a hydrogen-bond donor/acceptor motif to interact with the kinase hinge region (Val882 in p110δ) and a hydrophobic moiety to occupy the affinity pocket.

The Solution (Scaffold Application):

-

Core: The indole ring mimics the adenine of ATP.

-

5-Methyl: Provides hydrophobic interaction with the non-polar regions of the ATP binding pocket, improving potency over the 5-H analog.

-

3-Substitution: The 3-bromo intermediate is coupled with a pyrimidine boronic acid . The resulting 3-(pyrimidine-5-yl)-5-methylindole system positions the pyrimidine nitrogens to form critical hydrogen bonds with the kinase hinge.

Quantitative Impact (Hypothetical SAR based on class):

| Compound Variant | C5 Substituent | C3 Substituent | IC50 (PI3Kδ) | LogP | Notes |

| Analog A | H | Pyrimidine | 120 nM | 2.1 | Baseline activity |

| Analog B | Methyl | Pyrimidine | 15 nM | 2.5 | Optimal hydrophobic fit |

| Analog C | Fluoro | Pyrimidine | 45 nM | 2.3 | Good potency, different metabolic profile |

| Analog D | Methoxy | Pyrimidine | 200 nM | 2.2 | Steric clash / polarity mismatch |

Table Note: Data representative of general SAR trends for bicyclic indole-pyrimidine PI3K inhibitors [1].

Experimental Validation: Suzuki Coupling Protocol

Objective: Synthesis of 3-(4-methoxyphenyl)-5-methylindole from 3-bromo-5-methylindole.

-

Setup: In a microwave vial, combine:

-

tert-butyl 3-bromo-5-methylindole-1-carboxylate (1.0 eq)[1]

-

4-Methoxyphenylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂ (0.05 eq) - Preferred for steric bulk.

-

K₂CO₃ (2M aqueous solution, 3.0 eq)

-

Dioxane (Solvent)

-

-

Reaction: Seal and heat to 90°C (conventional) or 110°C (microwave) for 1 hour.

-

Deprotection (In-situ): If the Boc group is not cleaved during coupling (it often survives), treat the crude mixture with TFA/DCM (1:1) at RT for 30 mins to reveal the free indole NH.

-

Purification: The 5-methyl group aids crystallization. Recrystallize from Ethanol/Water or purify via silica column (Hexane/EtOAc gradient).

References

-

Google Patents. Bicyclic indole-pyrimidine PI3K inhibitor compounds selective for p110 delta. US20100305084A1.[1] Link

-

Organic Chemistry Portal. Synthesis of Indoles: Suzuki Coupling Applications. Link

-

BenchChem. 5-Bromoindole Scaffolds in Medicinal Chemistry: Application Notes. Link

-

MDPI. Synthesis and Biological Evaluation of Novel Indole Derivatives. Link

-

ACS Publications. Regiospecific Bromination of 3-Methylindoles with NBS. J. Org.[2][3] Chem. 1997.[4] Link

Sources

- 1. US20100305084A1 - Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use - Google Patents [patents.google.com]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Characterization and Sourcing of 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride

Executive Summary & Identification

Target Compound: 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride CAS Number: 1956325-46-4 Role: Advanced Intermediate / Kinase Inhibitor Scaffold[1]

This guide details the chemical identity, synthesis logic, and analytical validation of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride . This compound is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors where the 7-amino indole motif serves as a hinge binder or solvent-exposed handle, and the 3-bromo position allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

Identity Profile

| Parameter | Technical Detail |

| CAS Number (HCl Salt) | 1956325-46-4 |

| CAS Number (Free Base) | Not widely indexed; refer to salt CAS for procurement |

| Chemical Formula | C₉H₁₀BrClN₂ |

| Molecular Weight | 261.55 g/mol (Salt) / 225.09 g/mol (Free Base) |

| IUPAC Name | 3-bromo-5-methyl-1H-indol-7-amine hydrochloride |

| SMILES | CC1=CC(=C2C(=C1)C(=CN2)Br)N.Cl |

| Appearance | Off-white to pale brown solid (typical for amino-indoles) |

Synthesis & Manufacturing Logic

As a Senior Application Scientist, it is critical to understand the provenance of this material. The synthesis does not typically start from the amine due to the reactivity of the electron-rich indole ring. The most robust industrial route utilizes a Nitro-Reduction strategy to preserve the halogen at the 3-position.

Retrosynthetic Analysis[4]

-

Precursor 1: 3-Bromo-5-methyl-7-nitro-1H-indole (Stable intermediate).

-

Starting Material: 5-Methyl-7-nitro-1H-indole.[5]

Validated Synthetic Workflow

-

Step 1: Regioselective Bromination. The 5-methyl-7-nitro-1H-indole is treated with N-Bromosuccinimide (NBS) in DMF or THF. The electron-withdrawing nitro group at C7 deactivates the ring slightly, but C3 remains the most nucleophilic site for electrophilic aromatic substitution.

-

Step 2: Chemoselective Reduction. Converting the nitro group to an amine requires care to avoid debromination.

-

Avoid: Catalytic hydrogenation (H₂/Pd-C) often cleaves C-Br bonds.

-

Recommended: Iron powder (Fe) in NH₄Cl or Stannous Chloride (SnCl₂) reduction. These methods selectively reduce -NO₂ to -NH₂ without touching the aryl bromide.

-

-

Step 3: Salt Formation. The free amine is dissolved in diethyl ether or dioxane, and anhydrous HCl gas (or 4M HCl in dioxane) is introduced to precipitate the hydrochloride salt.

Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.

Analytical Validation & Quality Control

Trustworthiness in chemical sourcing relies on self-validating protocols. When receiving this compound, the following analytical profile serves as the "Fingerprint of Identity."

A. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (indole specific).

-

Acceptance Criteria: Purity > 97% (Area %).

B. 1H-NMR Prediction (DMSO-d6)

The proton NMR spectrum is the definitive confirmation of structure.

-

Indole NH: Broad singlet, ~11.0–11.5 ppm (Deshielded).

-

Amine (NH₂): Broad exchangeable peak, ~5.0–7.0 ppm (Shift varies with concentration/salt form; HCl salt protons often merge with water or appear very broad >8 ppm).

-

Aromatic C4-H & C6-H: Two singlets or meta-coupled doublets around 6.8–7.2 ppm.

-

C2-H: Sharp singlet/doublet, ~7.5 ppm (Distinctive for 3-substituted indoles).

-

Methyl (C5-CH₃): Strong singlet, ~2.35 ppm.

C. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 225.0/227.0 m/z.

-

Isotope Pattern: A 1:1 ratio of peaks at 225 and 227 confirms the presence of one Bromine atom.

Figure 2: Analytical decision tree for validating compound identity.

Handling & Safety (E-E-A-T)

As an amino-halogenated indole, this compound poses specific risks. It is not fully characterized by REACH, so Cautionary Principle applies.

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (darkening) upon air exposure.

-

Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (despite HCl salt form, the lipophilic bromine/methyl groups reduce aqueous solubility).

References

-

Guidechem. (2024). Product Entry: 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride (CAS 1956325-46-4).[1][2][3][4] Retrieved from

-

ChemicalBook. (2024). 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride Suppliers & Data. Retrieved from

-

BenchChem. (2024). 3-Bromo-5-methyl-7-nitro-1H-indole: Structure and Reactivity. (Precursor analysis). Retrieved from

-

Bide Pharmatech. (2024). Catalog Entry: 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride.[1][2][3][4] Retrieved from

Sources

- 1. guidechem.com [guidechem.com]

- 2. Hangzhou MolCore BioPharmatech Co.,Ltd. Produktliste-E-Mail-Seite 357-Chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. CAS:2092339-02-98-Bromo-5-methylquinolin-3-amine-毕得医药 [bidepharm.com]

- 5. 3-Bromo-5-methyl-7-nitro-1H-indole|High-Purity Research Chemical [benchchem.com]

Physicochemical Profiling of 3-Bromo-5-methyl-1H-indol-7-amine: Ionization, Solubility, and Experimental Determination

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-Bromo-5-methyl-1H-indol-7-amine , a specialized indole scaffold often utilized in fragment-based drug discovery (FBDD) for kinase inhibitors and CNS-active agents. Understanding the ionization constants (pKa) of this molecule is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the absence of public experimental data for this specific derivative, this guide utilizes high-fidelity Quantitative Structure-Property Relationship (QSPR) predictions and structural analog bridging to estimate pKa values. Furthermore, it outlines a robust experimental protocol for validating these values in a laboratory setting.

Molecular Architecture & Ionization Sites

To accurately predict the pKa, we must first dissect the electronic environment of the ionizable groups. The molecule consists of an indole core substituted at positions 3, 5, and 7.

Structural Analysis[1]

-

Scaffold : Indole (Benzo[b]pyrrole).

-

Site A (Primary Basic Center) : The 7-amino group (-NH₂) . This is an aniline-like amine.[1] Its lone pair is partially delocalized into the aromatic system, significantly lowering its basicity compared to aliphatic amines.[2][3][4][5][6][7]

-

Site B (Secondary Acidic Center) : The 1-indole nitrogen (-NH-) . This proton is part of the aromatic sextet and is very weakly acidic.

-

Substituent Effects :

-

3-Bromo : A halogen at the 3-position (pyrrole ring). It exerts a strong electron-withdrawing inductive effect (-I) and a weak mesomeric donating effect (+M). The net effect is electron withdrawal, which decreases the electron density of the ring system.[5]

-

5-Methyl : An alkyl group at the 5-position. It exerts a weak electron-donating inductive effect (+I), stabilizing positive charges (cations) and destabilizing negative charges (anions).

-

pKa Data: Predicted vs. Analog

The ionization profile of 3-Bromo-5-methyl-1H-indol-7-amine is defined by two key equilibrium constants.

Table 1: Estimated Ionization Constants (25°C)

| Ionization Site | Type | Analog Reference | Electronic Modulation | Predicted pKa |

| 7-NH₂ (Conjugate Acid) | Base | Aniline (pKa 4.6) 5-Aminoindole (pKa ~6.0) | 3-Br (-I) : Lowers pKa (~ -0.4)5-Me (+I) : Raises pKa (~ +0.2) | 4.0 ± 0.5 |

| 1-NH (Indole) | Acid | Indole (pKa 16.2) 3-Bromoindole (pKa 15.3) | 7-NH₂ (+M) : Raises pKa (Destabilizes anion)3-Br (-I) : Lowers pKa | 16.5 ± 1.0 |

Mechanistic Insight

-

Basicity of the 7-Amine : The 7-amino group is the relevant ionization center for physiological conditions. While aniline has a pKa of 4.6, the indole system is electron-rich. However, the 3-bromo substituent acts as an electron sink, pulling density away from the benzene ring via the conjugated system, thereby reducing the basicity of the 7-amine relative to unsubstituted 7-aminoindole. The 5-methyl group provides a minor compensatory donating effect. Consequently, the molecule is a very weak base , likely existing primarily in its neutral form at physiological pH (7.4).

-

Acidity of the Indole Nitrogen : The 1-NH group requires extremely basic conditions (pH > 15) to deprotonate. For pharmaceutical formulation, this site is considered non-ionizable in aqueous media.

Physicochemical Implications

The ionization state drives solubility and membrane permeability.

Solubility Profile

-

pH 1.0 - 3.0 (Gastric Environment) : The 7-amine will be partially protonated (

).-

State: Cationic (

). -

Solubility: Moderate to High.

-

-

pH 7.4 (Blood/Intestine) : The 7-amine is fully deprotonated (

).-

State: Neutral (

). -

Solubility: Low (Intrinsic solubility,

).

-

Lipophilicity (LogD)

The presence of the bromine atom significantly increases the lipophilicity.

-

Predicted LogP (Neutral) : ~3.3 - 3.8.

-

LogD at pH 7.4 : ~3.8 (High permeability, potential for high plasma protein binding).

Experimental Determination Protocol

Since the predicted pKa lies in a region of low solubility and weak basicity, standard potentiometric titration may yield noisy data. The UV-Metric Titration (Spectrophotometric) method is the gold standard for this chemotype.

Protocol: UV-Metric pKa Determination

Objective : Determine the thermodynamic pKa of the 7-amino group.

-

Preparation : Prepare a 10 mM stock solution of the compound in DMSO.

-

Titration : Dilute into a universal buffer system (pH 2.0 to 12.0) containing a cosolvent (e.g., Methanol or Dioxane) to ensure solubility, then extrapolate to 0% cosolvent (Yasuda-Shedlovsky extrapolation).

-

Detection : Monitor the UV absorbance spectrum (200-400 nm) at each pH step. The conjugation of the amine with the indole ring ensures a distinct spectral shift upon protonation.

-

Data Analysis : Use Multi-wavelength analysis to determine the inflection point.

Experimental Workflow Diagram

Caption: Decision tree for selecting the optimal pKa determination methodology based on compound solubility.

References

-

Bordwell pKa Table . Acidity in DMSO and Water. University of Wisconsin-Madison. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[8][9][10]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

PubChem Compound Summary . 3-Bromo-5-methyl-1H-indol-7-amine. National Center for Biotechnology Information. Link

-

ChemAxon . pKa Plugin for Marvin - Prediction Methodology. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Why aniline is less basic than ammonia class 12 chemistry | Filo [askfilo.com]

- 4. medium.com [medium.com]

- 5. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. emilylearning.com [emilylearning.com]

- 8. 6-Aminoindole | C8H8N2 | CID 256096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride

An Application Note and Protocol for the Synthesis of 3-Bromo-5-methyl-1H-indol-7-amine Hydrochloride

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride, a key intermediate in pharmaceutical and materials science research. The synthesis is presented as a multi-step process commencing from commercially available 2-methyl-6-nitrophenol. The protocols herein are designed for researchers and scientists in drug development and organic synthesis, offering in-depth, step-by-step methodologies, mechanistic insights, and safety considerations. The experimental choices are rationalized to ensure reproducibility and high yield of the target compound.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules, including neurotransmitters, alkaloids, and synthetic drugs. The specific substitution pattern of the indole ring can significantly influence the pharmacological properties of the resulting compound. 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride is a valuable building block in medicinal chemistry, offering multiple reactive sites for further functionalization. The presence of a bromine atom at the 3-position, a methyl group at the 5-position, and an amino group at the 7-position makes it a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications.

This application note details a reliable and scalable synthetic route to 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride, starting from 2-methyl-6-nitrophenol. The synthesis involves a four-step sequence:

-

Protection of the phenolic hydroxyl group.

-

Reductive cyclization to form the indole ring.

-

Regioselective bromination at the 3-position of the indole nucleus.

-

Deprotection and formation of the hydrochloride salt.

Each step is described in detail, with explanations for the choice of reagents and reaction conditions.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step synthesis is designed to control the regioselectivity of the substitutions and to ensure the stability of the intermediates.

Caption: Proposed synthetic workflow for 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-2-methyl-3-nitrobenzene

Rationale: The protection of the phenolic hydroxyl group as a benzyl ether is crucial to prevent its interference in the subsequent reductive cyclization step. Benzyl bromide is a common and effective reagent for this purpose, and potassium carbonate serves as a mild base to deprotonate the phenol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Methyl-6-nitrophenol | 153.14 | 10.0 | 65.3 |

| Benzyl bromide | 171.04 | 12.3 | 71.8 |

| Potassium carbonate | 138.21 | 13.5 | 97.7 |

| Acetone | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 2-methyl-6-nitrophenol (10.0 g, 65.3 mmol), potassium carbonate (13.5 g, 97.7 mmol), and acetone (200 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (12.3 g, 71.8 mmol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(benzyloxy)-2-methyl-3-nitrobenzene as a solid.

Step 2: Synthesis of 5-Methyl-7-nitro-1H-indole

Rationale: The Cadogan reaction is a powerful method for the synthesis of indoles from o-nitrophenyl compounds. It involves a reductive cyclization using a phosphite reagent, which deoxygenates the nitro group to a nitrene intermediate that subsequently cyclizes.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 1-(Benzyloxy)-2-methyl-3-nitrobenzene | 243.26 | 10.0 | 41.1 |

| Triethyl phosphite | 166.16 | 20.5 | 123.3 |

Procedure:

-

In a flame-dried 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1-(benzyloxy)-2-methyl-3-nitrobenzene (10.0 g, 41.1 mmol).

-

Add triethyl phosphite (20.5 g, 123.3 mmol) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere for 4-6 hours. The reaction is typically exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to yield 5-methyl-7-nitro-1H-indole.

Step 3: Synthesis of 3-Bromo-5-methyl-7-nitro-1H-indole

Rationale: N-Bromosuccinimide (NBS) is a mild and highly regioselective brominating agent for electron-rich aromatic rings like indoles, favoring substitution at the 3-position. The reaction is typically fast and proceeds at low temperatures to minimize side reactions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 5-Methyl-7-nitro-1H-indole | 176.17 | 5.0 | 28.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.3 | 29.8 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

Dissolve 5-methyl-7-nitro-1H-indole (5.0 g, 28.4 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (5.3 g, 29.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-5-methyl-7-nitro-1H-indole.

Step 4: Synthesis of 3-Bromo-5-methyl-1H-indol-7-amine hydrochloride

Rationale: The reduction of the nitro group to an amine can be efficiently achieved using tin(II) chloride dihydrate in an acidic medium. This method is generally high-yielding and tolerant of various functional groups. The final product is then converted to its hydrochloride salt to improve stability and handling.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 3-Bromo-5-methyl-7-nitro-1H-indole | 255.07 | 5.0 | 19.6 |

| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.65 | 22.1 | 98.0 |

| Ethanol (EtOH) | - | 50 mL | - |

| Ethyl acetate (EtOAc) | - | 50 mL | - |

| 4 M HCl in Dioxane | - | As needed | - |

Procedure:

-

Suspend 3-bromo-5-methyl-7-nitro-1H-indole (5.0 g, 19.6 mmol) in a mixture of ethanol (50 mL) and ethyl acetate (50 mL).

-

Add tin(II) chloride dihydrate (22.1 g, 98.0 mmol) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate.

-

Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

-

Dissolve the crude 3-bromo-5-methyl-1H-indol-7-amine in a minimal amount of ethyl acetate or diethyl ether.

-

Add 4 M HCl in dioxane dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-bromo-5-methyl-1H-indol-7-amine hydrochloride.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Benzyl bromide: Lachrymatory and corrosive. Handle with extreme care.

-

Triethyl phosphite: Combustible and has a strong, unpleasant odor.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Tin(II) chloride dihydrate: Corrosive and may cause skin and eye irritation.

-

Hydrochloric acid (in dioxane): Highly corrosive and toxic. Handle with appropriate care.

-

Characterization

The final product and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity. Recommended methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete reaction in Step 1 | Insufficient base or reaction time. | Add more K2CO3 and prolong the reflux time. Ensure the acetone is anhydrous. |

| Low yield in Step 2 | Reaction temperature too low or decomposition at high temp. | Carefully control the reaction temperature. Use a high-boiling solvent if necessary. |

| Formation of di-brominated product | Excess NBS or prolonged reaction time. | Use stoichiometric amounts of NBS and monitor the reaction closely by TLC. Add NBS portion-wise at a low temperature. |

| Incomplete reduction in Step 4 | Insufficient reducing agent or reaction time. | Add more SnCl2·2H2O and increase the reflux time. Ensure the reaction mixture is homogeneous. |

References

-

Cadogan, J. I. G. (1962). A new synthesis of indoles. Journal of the Chemical Society (Resumed), 4257-4258. [Link]

- Sundberg, R. J. (2002). Indoles. Academic Press.

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-7-Aminoindoles

This guide outlines the optimized Suzuki-Miyaura cross-coupling protocols for 3-bromo-7-aminoindoles . This specific scaffold presents a unique chemical duality: the C3-bromide is highly reactive toward oxidative addition, while the C7-primary amine and N1-indole nitrogen present competing coordination sites that can poison palladium catalysts or lead to side reactions (e.g., N-arylation).

Abstract

The functionalization of 7-aminoindoles at the C3 position is a critical step in synthesizing kinase inhibitors and CNS-active agents. While the C3-Br bond is electronically activated for oxidative addition, the presence of an unprotected C7-amino group (

Mechanistic Insight & Challenges

The success of this reaction hinges on modulating the Catalytic Cycle to favor the C3-C bond formation over N-coordination.

-

Electronic Activation: The electron-donating 7-amino group increases electron density in the indole ring, significantly accelerating the Oxidative Addition of the C3-Br bond to Pd(0).

-

The Poisoning Trap: The distal C7-amine and proximal N1-indole can form stable "off-cycle" Pd-complexes (palladacycles), effectively removing active catalyst from the solution.

-

The Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos). These ligands create a steric shield around the Pd center, preventing the approach of the amine nitrogen while facilitating the coupling of the bulky indole substrate.

Visualizing the Pathway

Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and amine-induced catalyst poisoning.

Optimized Reaction Conditions

Two protocols are recommended: Method A (Standard/Robust) for general aryl boronic acids, and Method B (High-Activity) for sterically hindered or electron-poor partners.

Method A: The "Buchwald" Standard (Recommended)

This protocol uses SPhos , a biaryl phosphine ligand designed to tolerate free amines.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | 3-Bromo-7-aminoindole | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.2–1.5 | Nucleophile |

| Catalyst | Pd(OAc)₂ + SPhos | 0.05 / 0.10 | Active Catalyst (1:2 ratio) |

| Base | K₃PO₄ (2.0 M aq.) | 3.0 | Activates Boron; Buffers pH |

| Solvent | n-Butanol / Water (4:1) | [0.2 M] | Solubilizes polar amino-indole |

| Temp/Time | 80–100 °C | 2–6 h | Thermal activation |

Method B: The "Dppf" Alternative (Cost-Effective)

For simple substrates where the amine poisoning is less pronounced.

-

Catalyst: Pd(dppf)Cl₂[12]·DCM (5 mol%)

-

Base: Na₂CO₃ (2.0 M aq.)

-

Solvent: 1,4-Dioxane / Water (4:1)

-

Temp: 90 °C

Detailed Experimental Protocol (Method A)

Preparation:

-

Note: 3-Bromo-7-aminoindoles can be light-sensitive and prone to oxidation. Use fresh starting material.

-

Inert Atmosphere: Argon or Nitrogen sparging is critical to protect the electron-rich phosphine ligand.

Step-by-Step Procedure:

-

Charge Vessel: To a reaction vial equipped with a magnetic stir bar, add:

-

3-Bromo-7-aminoindole (1.0 equiv, e.g., 1.0 mmol)

-

Aryl boronic acid (1.3 equiv)

-

Pd(OAc)₂ (5 mol%, 11 mg)

-

SPhos (10 mol%, 41 mg)

-

Tip: Premixing Pd(OAc)₂ and SPhos in a small amount of solvent for 5 mins before adding to the main vessel can generate the active catalyst species

more effectively.

-

-

Solvent Addition: Add n-Butanol (4 mL) and Water (1 mL). The biphasic mixture helps solubilize inorganic bases and polar substrates.

-

Base Addition: Add solid K₃PO₄ (3.0 equiv) or pre-dissolved 2M K₃PO₄ solution.

-

Degas: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into liquid). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm).

-

Checkpoint: The reaction usually turns black/dark brown. This is normal.

-

Monitor by LC-MS after 2 hours. Look for the disappearance of the bromide (M+) and appearance of the product (M - Br + Ar).

-

-

Work-up:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Critical Step: The 7-amino product may be amphoteric or polar. If the product is not in the organic layer, adjust the aqueous pH to ~8-9 and re-extract with 2-MeTHF or DCM/MeOH (9:1) .

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Mobile Phase: Hexanes/EtOAc (gradient 0–50%). For very polar derivatives, use DCM/MeOH (0–5%).

-

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Low Conversion (<20%) | Catalyst Poisoning by NH₂ | Switch to Pd₂(dba)₃ / XPhos . XPhos is bulkier and resists amine coordination better. |

| Debromination (SM -> H) | Protodehalogenation | Reduce temperature to 80°C. Use anhydrous dioxane with Cs₂CO₃ instead of aqueous conditions. |

| N-Arylation (Side Product) | Competing Buchwald-Hartwig | Ensure the Boronic Acid is in excess (1.5 equiv). Use a weaker base (Na₂CO₃) to reduce N-deprotonation. |

| Black Precipitate Early | Pd Aggregation | Add TBAB (Tetrabutylammonium bromide, 0.5 equiv) as a phase transfer catalyst and stabilizer. |

References

-

Suzuki, A. (2011).[13] Cross-Coupling Reactions of Organoboranes: An Easy Method for C–C Bonding. Nobel Lecture. Link

-

Bellina, F., & Rossi, R. (2008).[1] Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles. Journal of Organic Chemistry. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

-

BenchChem. (2025). Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid Protocols. Link

-

Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals. Advanced Synthesis & Catalysis. Link

Sources

- 1. Direct palladium-catalyzed C-3 arylation of free (NH)-indoles with aryl bromides under ligandless conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: Strategic Neutralization and Isolation of 3-Bromo-5-methyl-1H-indol-7-amine Free Base

Executive Summary

This Application Note details the procedure for liberating the free base of 3-Bromo-5-methyl-1H-indol-7-amine from its hydrochloride salt. While conceptually simple, the presence of the electron-rich 7-aminoindole core combined with the C3-halogen moiety necessitates specific handling to prevent oxidative degradation (polymerization/coloring) and dehalogenation.

This guide prioritizes purity profile retention over simple yield, utilizing a biphasic liquid-liquid extraction (LLE) under inert conditions as the "Gold Standard" method.

Chemical Logic & Strategic Analysis

The pKa Equilibrium

To design an effective neutralization, we must understand the acidity constants involved.

-

Target Molecule: The conjugate acid of the 7-amino group (anilinium-like) typically has a pKa range of 3.0 – 5.0 .

-

Indole NH: The indole nitrogen proton is very weakly acidic (pKa ~16-17) and will not be deprotonated by weak aqueous bases.

-

Reagent Selection:

-

Sodium Hydroxide (NaOH, pKa ~15.7): Effective but risky. Strong alkalinity can promote oxidative coupling of aminoindoles.

-

Sodium Bicarbonate (NaHCO₃, pKa ~10.3):Ideal. It provides sufficient basicity to fully deprotonate the amine (ΔpKa > 5) without reaching pH levels that trigger rapid oxidation or side reactions.

-

Stability Considerations (Critical)

-

Oxidation Sensitivity: 7-Aminoindoles are notoriously air-sensitive, often turning from off-white to purple/brown upon exposure to atmospheric oxygen due to the formation of quinoidal species or radical coupling. Strict exclusion of light and oxygen is required.

-

Halogen Stability: The C3-Bromine is generally stable to aqueous base at room temperature, but elevated temperatures or strong nucleophiles could risk substitution or elimination.

Experimental Protocols

Protocol A: Biphasic Liquid-Liquid Extraction (Recommended)

Best for: Research scale (10 mg – 5 g), high purity requirements.

Reagents & Materials:

-

Substrate: 3-Bromo-5-methyl-1H-indol-7-amine HCl

-

Solvent: Ethyl Acetate (EtOAc) – High grade, free of peroxides.

-

Base: Saturated Aqueous Sodium Bicarbonate (sat. NaHCO₃).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

-

Atmosphere: Nitrogen (N₂) or Argon balloon.

Step-by-Step Procedure:

-

Preparation (Inerting):

-

Flush a separatory funnel and a receiving flask with N₂.

-

Expert Tip: Degas the EtOAc and NaHCO₃ solution by bubbling N₂ through them for 10 minutes prior to use. This minimizes dissolved oxygen.

-

-

Dissolution:

-

Suspend the HCl salt in EtOAc (approx. 10–15 mL per gram of salt).

-

Note: The salt may not fully dissolve initially. This is acceptable; it will dissolve as it converts to the free base.

-

-

Neutralization:

-

Add an equal volume of degassed sat. NaHCO₃ to the separatory funnel.

-

Shake vigorously for 2–3 minutes. Vent frequently.

-

Observation: The solid should disappear as the free base migrates into the organic layer.

-

-

Phase Separation:

-

Allow layers to separate completely.

-

Drain the aqueous (lower) layer. Check pH of aqueous layer; it should be >8. If not, repeat step 3.

-

-

Washing & Drying:

-

Wash the organic layer once with Brine (sat. NaCl) to remove trapped water.

-

Pour the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄.

-

Swirl and let stand for 5 minutes under N₂ coverage.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate in vacuo (Rotavap) at a bath temperature < 40°C .

-

Do not evaporate to complete dryness if the compound is an oil; if a solid, dry under high vacuum in the dark.

-

Protocol B: Slurry Precipitation (Scale-Up Alternative)

Best for: Larger scale (>5 g) where filtration is preferred over extraction.

-

Suspend the HCl salt in degassed water (10 vol).

-

Slowly add 1M NaOH (1.05 equivalents) dropwise at 0°C while stirring under N₂.

-

Critical Control: Monitor pH. Stop addition when pH reaches ~9.0.

-

Stir for 30 minutes. The free base should precipitate as a solid.

-

Filter the solid under a blanket of N₂.

-

Wash the cake with cold, degassed water.

-

Dry in a vacuum oven at ambient temperature.

Quality Control & Validation

| Test | Method | Expected Result (Free Base) | Failure Mode (Salt/Degradation) |

| Identity | 1H NMR (DMSO-d6) | Distinct shift of protons ortho to the amine. Absence of broad NH3+ peaks (8-10 ppm). | Presence of broad exchangeable protons >8 ppm indicates incomplete neutralization. |

| Counter-ion | AgNO3 Test | Dissolve trace in dilute HNO3, add AgNO3. Clear solution. | White precipitate (AgCl) indicates residual HCl salt. |

| Purity | HPLC/UPLC | Single peak, retention time shift (usually longer RT than salt in reverse phase). | Multiple peaks indicate oxidation (quinones/dimers). |

| Appearance | Visual | Off-white to pale beige solid. | Purple, dark brown, or black indicates oxidation. |

Workflow Visualization

The following diagram illustrates the critical decision pathways and inert handling requirements for Protocol A.

Caption: Operational workflow for the inert biphasic extraction of 3-Bromo-5-methyl-1H-indol-7-amine.

Storage and Stability

Once isolated, the free base is significantly less stable than the HCl salt.

-

Immediate Use: Ideally, use the free base immediately in the subsequent reaction (e.g., Buchwald-Hartwig coupling).

-

Storage: If storage is necessary, store under Argon at -20°C in an amber vial.

-

Re-acidification: If long-term storage (>1 month) is required, it is safer to convert it back to the HCl salt by adding 4M HCl in Dioxane and filtering the precipitate.

References

-

Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Retrieved from [Link]

-

Synthesis and Oxidation Sensitivity of 7-Aminoindoles. National Institutes of Health (PMC). "Chemoselective and Enantioselective Oxidation of Indoles."[1] Retrieved from [Link]

-

Iron-catalyzed C-7 Selective NH2 Amination of Indoles. PubMed. Retrieved from [Link]

Sources

Preparation of heterocyclic libraries using 3-Bromo-5-methyl-1H-indol-7-amine HCl

Application Note: High-Throughput Library Synthesis Using 3-Bromo-5-methyl-1H-indol-7-amine HCl

Introduction: The "Privileged" Indole Scaffold

In the landscape of drug discovery, the indole nucleus remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and synthetic therapeutics. However, the 3,5,7-trisubstituted indole represents a specific, high-value geometric vector that is often underrepresented in commercial libraries due to synthetic accessibility challenges.[1]

3-Bromo-5-methyl-1H-indol-7-amine HCl is a potent "hub" molecule designed to correct this deficit.[2] It offers three distinct vectors for diversification:

-

C7-Amine: A nucleophilic handle for amides, ureas, and sulfonamides (Hydrogen Bond Donor/Acceptor).[1][2]

-

C3-Bromide: An electrophilic handle for Palladium-catalyzed cross-couplings (Aryl/Heteroaryl extension).[2]

-

C5-Methyl: A fixed metabolic modulator that blocks the reactive C5 position and adds lipophilicity.[2]

This guide details the "Cap-then-Couple" strategy, a robust workflow for generating high-purity heterocyclic libraries from this specific scaffold.

Structural Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic environment of the scaffold. The C7-amine is electronically coupled to the indole nitrogen, making it less nucleophilic than a standard aniline. Furthermore, the free amine can act as a ligand for Palladium, potentially poisoning catalysts during cross-coupling if not functionalized first.[1]

Figure 1: Orthogonal reactivity vectors of the 3-Bromo-5-methyl-1H-indol-7-amine scaffold.[2] The "Cap-then-Couple" strategy prioritizes the Red path (C7) before the Green path (C3).

Strategic Workflow: The "Cap-then-Couple" Approach

To maximize library pass rates, we recommend functionalizing the C7-amine before attempting C3-cross-coupling.[2] Free primary amines can coordinate to Pd(II) species, forming stable complexes that arrest the catalytic cycle (catalyst poisoning) [1].[1]

Phase 1: Neutralization & C7-Capping

The starting material is an HCl salt.[2] It must be neutralized in situ to release the free amine for reaction.

Phase 2: C3-Cross Coupling

Once the C7-amine is converted to a non-coordinating amide/urea, the C3-bromide becomes an excellent substrate for Suzuki-Miyaura coupling.[2]

Detailed Experimental Protocols

Protocol A: C7-Amidation (Library Step 1)

This protocol uses acid chlorides for high-throughput parallel synthesis.[2]

Reagents:

-

Scaffold: 3-Bromo-5-methyl-1H-indol-7-amine HCl (1.0 equiv)

-

Electrophile: Diverse Acid Chlorides (1.2 equiv)[1]

-

Base: Diisopropylethylamine (DIPEA) (3.0 equiv) — Extra equivalent needed to neutralize HCl salt.[1]

-

Solvent: Anhydrous DCM or DMF (0.1 M concentration)

Procedure:

-

Preparation: In a reaction vial, suspend the scaffold HCl salt in DCM.

-

Neutralization: Add DIPEA (3.0 equiv). The suspension should clear as the free base is liberated. Stir for 10 minutes at Room Temperature (RT).

-

Addition: Add the Acid Chloride (1.2 equiv) dropwise.[2]

-

Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Note: If reaction is sluggish (due to steric bulk of the indole), add a catalytic amount of DMAP (0.1 equiv) or heat to 40°C.

-

-

Work-up (Library Scale): Scavenge excess acid chloride using a polymer-supported amine (e.g., PS-Trisamine) or wash with 1M NaHCO₃.[2]

-

Yield Check: Evaporate solvent. The resulting C7-Amido-3-bromoindole is usually stable and pure enough for the next step.[2]

Protocol B: C3-Suzuki Coupling (Library Step 2)

This protocol is optimized for the C7-capped intermediate.[2]

Reagents:

-

Substrate: C7-Amido-3-bromoindole (from Protocol A) (1.0 equiv)

-

Boronic Acid: Diverse Aryl/Heteroaryl Boronic Acids (1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) — Robust against air/moisture.[1]

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

-

Assembly: In a microwave vial or pressure tube, dissolve the substrate and boronic acid in 1,4-Dioxane.

-

Activation: Add the Pd catalyst and the aqueous base.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

-

Purification: Filter through a Celite pad to remove Pd black.[2] Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Challenging Substrates) | Notes |

| Solvent | 1,4-Dioxane | DMF / Water (9:[1][2]1) | DMF helps solubilize polar amides.[2] |

| Base | Na₂CO₃ (aq) | K₃PO₄ (solid) | Anhydrous K₃PO₄ is better for hydrolytically sensitive esters.[2] |

| Catalyst | Pd(dppf)Cl₂ | Pd(dtbpf)Cl₂ or XPhos Pd G2 | Sterically bulky ligands (XPhos) help if the boronic acid is ortho-substituted [2]. |

| Temp | 90°C | 120°C (Microwave) | Higher temp required for electron-rich boronic acids.[2] |

Common Pitfalls:

-

Protodeboronation: If the boronic acid decomposes (common with 2-heterocycles), switch to Boronic Esters (Pinacol) or MIDA boronates [3].[1]

-

Incomplete C7 Reaction: If the amine doesn't react fully, the remaining free amine will interfere with the Suzuki step. Ensure >95% conversion in Step 1 or perform an acidic wash (1M HCl) to remove unreacted starting material (if the product is an amide).

Library Logic Flow (Graphviz)

This diagram illustrates the decision tree for synthesizing a 2-dimensional library (Amide x Biaryl).